2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
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Overview
Description
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of aniline derivatives with methoxybenzene under specific conditions to form the desired intermediate.
Formation of the nitrophenyl group: This can be done by reacting the intermediate with nitrobenzene derivatives under suitable conditions.
Final coupling reaction: The final step involves coupling the intermediates to form the target compound under optimized conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups.
Reduction: Reduction reactions can occur at the cyano and nitro groups, leading to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in similar industrial applications.
Uniqueness
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]-N-[(1E)-{[(4-nitrophenyl)methoxy]imino}methyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25)/b15-11+ |
InChI Key |
RMNDDVHITQMLPU-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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